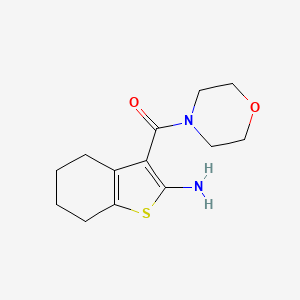
5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol, or 5-CPFT, is an organic compound with a wide range of applications in scientific research. It has been used in organic synthesis, as a catalyst in various reactions, and as a reagent in biochemical and physiological studies. 5-CPFT has also been studied for its potential use in drug discovery and development.
Scientific Research Applications
Antimicrobial Activity :
- Compounds synthesized from 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, a closely related compound, have shown significant inhibition of bacterial and fungal growth, indicating potential antimicrobial properties (Purohit et al., 2011).
Lipase and α-Glucosidase Inhibition :
- Novel heterocyclic compounds derived from related triazole structures have demonstrated inhibitory effects on lipase and α-glucosidase, suggesting potential applications in managing diseases like diabetes (Bekircan et al., 2015).
Physicochemical Properties and Applications :
- Triazole derivatives, including those similar to the specified compound, have been used in the synthesis of optical materials, dyes, corrosion inhibitors, and veterinary drugs due to their unique and diverse physicochemical properties (Хільковець, 2021).
Crystal and Molecular Structure Analysis :
- Analysis of crystal and molecular structures of similar triazole derivatives has been conducted, which is crucial for understanding their potential applications in various fields (Sarala et al., 2006).
Antioxidant Properties :
- Some triazole derivatives have been screened for their antioxidant and antiradical activities, indicating their potential use in combating oxidative stress-related conditions (Bekircan et al., 2008).
Antibacterial Activity :
- Novel triazole derivatives have shown antibacterial activity against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Plech et al., 2011).
Corrosion Inhibition :
- Certain triazole derivatives have been evaluated for their use in corrosion inhibition, which is significant for material protection in various industries (Bentiss et al., 2007).
Antinociceptive Effect :
- Research on 4-substituted derivatives of similar triazole compounds has shown antinociceptive effects in animal models, suggesting potential applications in pain management (Listos Joanna et al., 2013).
Synthesis and Biological Activity of Derivatives :
- The synthesis and investigation of biological activities of Schiff base sulfur ether derivatives containing triazole units have been explored, pointing to a range of potential applications (Zheng Yu-gu, 2015).
Antiradical Activity :
- Novel triazole derivatives have shown antiradical activity, which could be significant in the development of treatments for diseases related to oxidative stress (Safonov & Nosulenko, 2021).
properties
IUPAC Name |
3-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-5-3-9(4-6-10)12-15-16-13(19)17(12)8-11-2-1-7-18-11/h1-7H,8H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWPRSXBMKZBBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

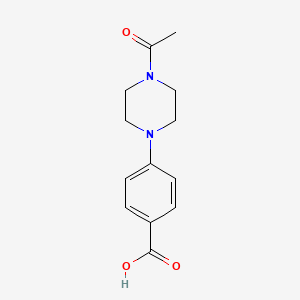
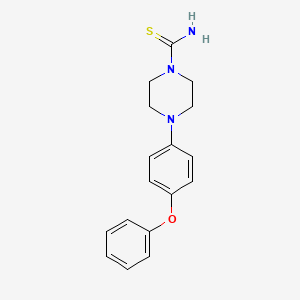
![3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363835.png)
![3-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363846.png)
![4-[4-(4-Propan-2-ylphenyl)piperazin-1-yl]sulfonylaniline](/img/structure/B1363848.png)
![Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate](/img/structure/B1363849.png)
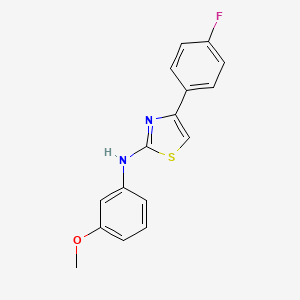
![2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1363853.png)
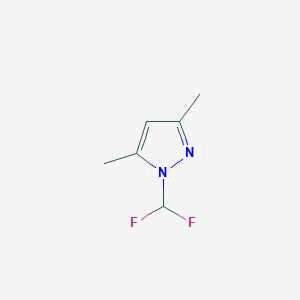
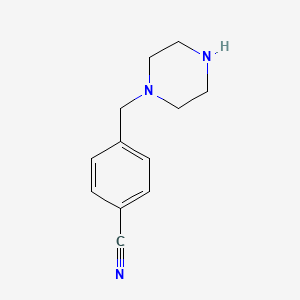
![4-[2-(4-Tert-butylbenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B1363857.png)
![4-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1363859.png)
![4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363861.png)
